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Compound of Interest

Compound Name: Massoia Lactone

Cat. No.: B031516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Massoia Lactone in Food
Applications
Massoia lactone, primarily the C-10 homolog ((R)-5,6-dihydro-6-pentyl-2H-pyran-2-one), is a

naturally occurring organic compound found in the bark of the Massoia tree (Cryptocarya

massoia)[1]. It is a highly valued flavoring agent in the food industry, prized for its distinct

creamy, coconut-like, and subtly sweet aroma and taste[1][2][3]. At a dilution of 20 ppm, its

flavor is described as creamy, coconut, green, and slightly fruity[1]. This versatile ingredient is

utilized to impart or enhance flavor profiles in a wide array of food products, particularly in dairy,

beverages, and confectionery[2][3][4].

Massoia lactone is designated as Generally Recognized As Safe (GRAS) by the Flavor and

Extract Manufacturers Association (FEMA), signifying its safety for use in food when used

under specified conditions[2][5]. Its natural origin also makes it a desirable alternative to

synthetic flavoring compounds[3].

Physicochemical and Sensory Properties
A comprehensive understanding of massoia lactone's properties is essential for its effective

application in food systems.
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Physicochemical Data
Property Value Reference

Chemical Name
(R)-5,6-Dihydro-6-pentyl-2H-

pyran-2-one
[1]

Common Names
C-10 Massoia Lactone,

Cocolactone
[1][2]

CAS Number 51154-96-2 ((R)-enantiomer) [1]

Molecular Formula C10H16O2 [1]

Molecular Weight 168.24 g/mol [1]

Appearance Colorless to pale yellow liquid [6]

Odor
Sweet, coconut, creamy, milky,

waxy
[1]

Taste
Creamy, coconut, green,

slightly fruity (at 20 ppm)
[1]

Boiling Point
286–287 °C (547–549 °F;

559–560 K)
[1]

Density 0.982 g/cm³ [1]

Sensory Threshold
The odor detection threshold of massoia lactone can vary depending on the food matrix.

Matrix Odor Detection Threshold Reference

Must 10 µg/L [7]

Wine Model Solution 11 µg/L [7]

Regulatory Status and Recommended Usage Levels
Massoia lactone is classified as a flavoring agent by regulatory bodies. The following table

summarizes its GRAS status and typical usage levels in various food categories as determined
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by FEMA.

Food Category Average Maximum PPM Reference

Baked Goods 1.0 [8][9]

Nonalcoholic Beverages 0.5 [8][9]

Chewing Gum 4.0 [8][9]

Confectionery/Frostings 1.0 [8][9]

Gravies 0.2 [8][9]

Hard Candy 4.0 [8][9]

Imitation Dairy 2.0 [8][9]

Reconstituted Vegetables 0.2 [8][9]

Soft Candy 0.5 [8][9]

Experimental Protocols
Sensory Evaluation of Massoia Lactone
Objective: To characterize the flavor profile of massoia lactone in a food matrix and to

determine its difference threshold using a trained sensory panel.

4.1.1. Panelist Selection and Training:

Recruit 10-12 panelists with prior experience in sensory evaluation of food products.

Screen panelists for their ability to detect and describe basic tastes (sweet, sour, salty, bitter,

umami) and common aromas.

Train panelists on the specific flavor attributes of massoia lactone (e.g., coconut, creamy,

sweet, waxy) using reference standards.

4.1.2. Protocol 1: Quantitative Descriptive Analysis (QDA)

Purpose: To develop a detailed sensory profile of a product containing massoia lactone.
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Materials:

Test product(s) containing massoia lactone at a known concentration (e.g., 1 ppm in a

neutral dairy base like milk or yogurt).

Control product (without massoia lactone).

Reference standards for relevant flavor attributes (e.g., coconut milk, cream, vanilla extract).

Sensory evaluation booths with controlled lighting and ventilation.

Unsalted crackers and filtered water for palate cleansing.

Computerized sensory data collection system or paper ballots.

Procedure:

Term Generation: In a group session, have panelists taste the test product and generate a

list of descriptive terms for its aroma and flavor.

Term Refinement: Guide the panel to a consensus on a final list of 8-10 key descriptors.

Reference Standardization: Provide panelists with reference standards for each descriptor to

anchor their sensory perceptions.

Intensity Rating: In individual booths, present panelists with the coded test and control

samples in a randomized order.

Panelists will rate the intensity of each descriptor on a 15-cm line scale anchored with "low"

and "high" at each end.

Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant

differences in attribute intensities between samples. Visualize the results using a spider web

plot.

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

4.1.3. Protocol 2: Triangle Test for Difference Threshold
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Purpose: To determine if a perceptible difference exists between a control product and a

product containing a low concentration of massoia lactone.

Materials:

Control product.

Test product with a specific concentration of massoia lactone.

Identical, coded sample cups.

Palate cleansers.

Procedure:

Present each panelist with three coded samples: two are identical (either both control or both

test), and one is different.

The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA,

BBA, BAB, ABB).

Instruct panelists to taste the samples from left to right and identify the "odd" or "different"

sample.

Even if uncertain, panelists must choose one sample.

Data Analysis: The number of correct identifications is tabulated. Statistical significance is

determined by comparing the number of correct responses to a statistical table for triangle

tests (or using a chi-square test), which is based on the probability of guessing the correct

sample (1/3).

Caption: Workflow for the Triangle Test.

Stability Testing of Massoia Lactone in a Food Matrix
Objective: To evaluate the stability of massoia lactone in a food product under various storage

conditions.
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Materials:

Food product containing a known initial concentration of massoia lactone.

Environmental chambers or incubators capable of controlling temperature and humidity.

Amber glass containers or other light-protective packaging.

Analytical equipment for quantification (GC-MS).

Procedure:

Prepare a batch of the food product containing massoia lactone at a target concentration.

Divide the batch into several aliquots and store them in appropriate containers.

Store the samples under different conditions relevant to the product's lifecycle:

Accelerated Storage: 40 °C / 75% RH for 3-6 months.

Refrigerated Storage: 4 °C for the intended shelf life of the product.

Room Temperature Storage: 25 °C / 60% RH for the intended shelf life.

Light Exposure: Store some samples under direct light (fluorescent or UV) and compare

with samples stored in the dark.

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each storage

condition.

Quantify the concentration of massoia lactone in each sample using the GC-MS protocol

outlined below.

Data Analysis: Plot the concentration of massoia lactone as a function of time for each

storage condition to determine its degradation kinetics and estimate shelf life.

Analytical Quantification of Massoia Lactone by Gas
Chromatography-Mass Spectrometry (GC-MS)
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Objective: To accurately quantify the concentration of massoia lactone in a food matrix.

Sample Preparation (Example for a Dairy Matrix):

Homogenize 5 g of the sample with 10 mL of a suitable organic solvent (e.g., diethyl ether or

a mixture of hexane and ethyl acetate).

Add an internal standard (e.g., a non-naturally occurring lactone) at a known concentration.

Vortex the mixture for 2 minutes and centrifuge at 5000 rpm for 10 minutes.

Collect the organic supernatant. Repeat the extraction process twice more.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

The extract is now ready for GC-MS analysis.

GC-MS Parameters (Typical):

Gas Chromatograph: Agilent 7890B or equivalent.

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injection Volume: 1 µL (splitless mode).

Inlet Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp 1: 5 °C/min to 180 °C.

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Mass Spectrometer: Agilent 5977A or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

Target Ions for Massoia Lactone (m/z): 99 (quantifier), 81, 111 (qualifiers).

Monitor appropriate ions for the internal standard.

Quantification:

Prepare a calibration curve using standard solutions of massoia lactone of known

concentrations.

Calculate the concentration of massoia lactone in the sample based on the peak area ratio

of the analyte to the internal standard and the calibration curve.

Flavor Perception Pathway
The perception of odors, including the creamy and coconut notes of massoia lactone, is

initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of

olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors

(GPCRs). The binding of an odorant molecule triggers a signaling cascade that ultimately leads

to the perception of smell in the brain.
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Olfactory Neuron Cilium

Ion Channel Activation Signal Transduction

Massoia Lactone Olfactory Receptor (GPCR)Binds to G-protein (Golf)Activates Adenylyl CyclaseActivates cAMPConverts
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Caption: Olfactory Signal Transduction Pathway for Odor Perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031516#application-of-massoia-lactone-as-a-food-
flavoring-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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